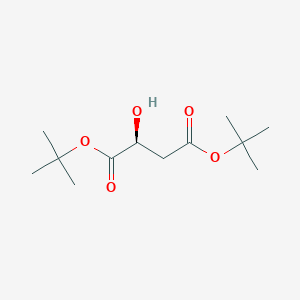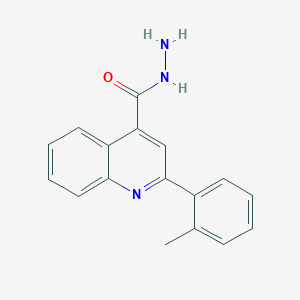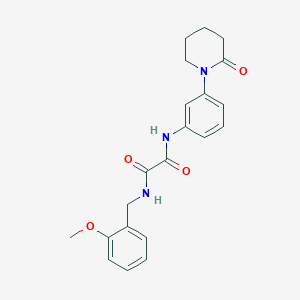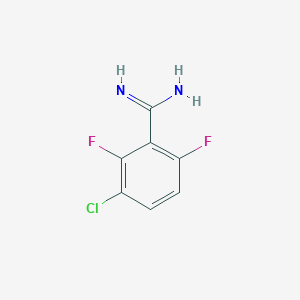
(S)-Di-tert-butyl 2-hydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Di-tert-butyl 2-hydroxysuccinate” is a chemical compound with the CAS Number: 355126-91-9 . It has a molecular weight of 246.3 and its IUPAC name is di-tert-butyl (S)-2-hydroxysuccinate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 . The InChI key is GINKKVHSVSLTAV-QMMMGPOBSA-N . This information can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 246.3 . The compound is usually stored at room temperature .Wissenschaftliche Forschungsanwendungen
Hydroxyl Group Protection
Hydroxyl groups play a critical role in the synthesis of various chemical compounds, and their protection is essential for controlling reactivity. (S)-Di-tert-butyl 2-hydroxysuccinate can potentially serve as a protective agent for hydroxyl groups due to the steric hindrance offered by the tert-butyl groups, which can prevent unwanted side reactions during synthesis processes. This concept is supported by the development of chemical agents such as dimethyl-tert-butylsilyl to protect hydroxyl groups, highlighting the importance of such protecting groups in chemical synthesis. These protective agents must exhibit stability under a range of conditions while being susceptible to removal by specific agents, which is a criterion that this compound could potentially meet (Corey & Venkateswarlu, 1972).
Antioxidant Applications
Antioxidants are crucial in preventing oxidative damage in biological systems and in the stabilization of food products. The structural similarity of this compound to known antioxidants suggests its potential role in enhancing the activity of enzymes involved in detoxifying reactive oxidative species. Research on compounds like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) demonstrates the role of tert-butyl groups in antioxidant activity, indicating that this compound could contribute to protection against carcinogenesis and toxicity by possibly enhancing the activity of protective enzymes such as NAD(P)H:quinone reductase (Benson, Hunkeler, & Talalay, 1980).
Synthesis of RNA
In the field of molecular biology, protecting groups are indispensable for the synthesis of RNA molecules. The use of tert-butyldithiomethyl (DTM) as a novel hydroxyl protecting group cleavable under reductive conditions for protecting 2'-OH during solid-phase RNA synthesis showcases the utility of such groups in facilitating the synthesis of RNA oligonucleotides. Given its structural features, this compound could serve a similar function, indicating its potential application in the synthesis of RNA and related biomolecules (Semenyuk et al., 2006).
Safety and Hazards
The safety information for “(S)-Di-tert-butyl 2-hydroxysuccinate” includes several hazard statements and precautionary statements . The hazard statements include H302 , which indicates that the compound is harmful if swallowed. The precautionary statements include P264, P270, P301+P312, and P330 . These statements advise washing hands and skin thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
Eigenschaften
IUPAC Name |
ditert-butyl (2S)-2-hydroxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKKVHSVSLTAV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid](/img/structure/B2646515.png)




![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)



![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)